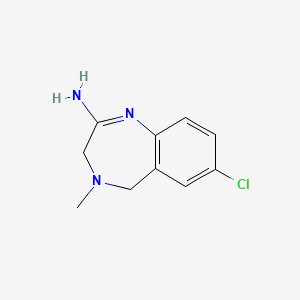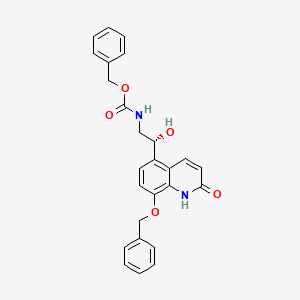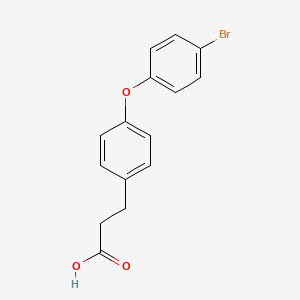
HO-Peg10-CH2cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HO-Peg10-CH2cooh is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HO-Peg10-CH2cooh is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and other reagents. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the attachment of PEG chains to a core molecule, followed by functionalization with carboxyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis in controlled environments. The process includes purification steps to ensure high purity (≥98.0%) and quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
HO-Peg10-CH2cooh undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction of the carboxyl group can produce alcohols .
Aplicaciones Científicas De Investigación
HO-Peg10-CH2cooh has a wide range of scientific research applications, including:
Mecanismo De Acción
HO-Peg10-CH2cooh functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating protein levels within cells .
Comparación Con Compuestos Similares
Similar Compounds
HO-Peg5-CH2cooh: A shorter PEG-based linker used in similar applications.
HO-Peg20-CH2cooh: A longer PEG-based linker offering different solubility and flexibility properties
Uniqueness
HO-Peg10-CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in forming PROTACs with high efficiency and selectivity .
Propiedades
Fórmula molecular |
C22H44O13 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H44O13/c23-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22(24)25/h23H,1-21H2,(H,24,25) |
Clave InChI |
VEAWKHYVNPPKRE-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)



![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)



![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
